JNJ-42041935 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. [, , , , , , , , ] These enzymes are central to the body's response to low oxygen levels (hypoxia). By inhibiting PHDs, JNJ-42041935 stabilizes HIF, leading to the activation of genes involved in oxygen regulation and various cellular processes. [, , ] This makes JNJ-42041935 a valuable tool for investigating HIF pathways and their therapeutic potential in various disease models. [, , , , ]
JNJ-42041935 functions as a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes. [, ] Under normal oxygen conditions, PHDs hydroxylate HIF-α, leading to its degradation. By competitively binding to the 2-oxoglutarate binding site of PHDs, JNJ-42041935 prevents HIF-α hydroxylation. [, , ] This leads to HIF-α stabilization, allowing it to dimerize with HIF-β and activate the transcription of HIF target genes. [, ] These target genes are involved in various cellular processes, including erythropoiesis, angiogenesis, and energy metabolism. [, ]
Investigating HIF pathway: JNJ-42041935 serves as a valuable tool to study the role of the HIF pathway in various cellular processes, including the response to hypoxia, inflammation, and fibrosis. [, , , ]
Anemia Model: In a rat model of inflammation-induced anemia, JNJ-42041935 effectively reversed the anemic state. [] This demonstrated its potential as a therapeutic agent for anemia, particularly in cases where inflammation plays a role.
Renal Inflammation and Fibrosis: Studies have shown that JNJ-42041935 can be used to assess the selectivity of HIF inhibitors towards different targets, including FIH and PHD enzymes. [] This is crucial for developing more targeted therapies with fewer off-target effects.
Dopaminergic Neuron Differentiation: Research has explored the use of JNJ-42041935 to enhance the differentiation of human neural stem cells into dopaminergic neurons. [, ] This application holds potential for developing cell replacement therapies for neurodegenerative diseases like Parkinson's disease.
Doping Control: Due to its potential to increase aerobic exercise capacity, the use of JNJ-42041935 and other HIF stabilizers is prohibited in sports. [] Researchers have developed sensitive detection methods using JNJ-42041935 as a reference to detect the presence of various HIF stabilizers in biological samples, ensuring fair play in competitive sports.
Synaptic Plasticity: Studies utilizing JNJ-42041935 have revealed a role for PHD proteins in modulating synaptic plasticity in the hippocampus, a brain region crucial for learning and memory. [, ] These findings provide insights into the potential therapeutic applications of PHD inhibitors in neurological disorders affecting cognitive function.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: